4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-6-8-15(9-7-12)23(21,22)18-13-10-16(20)19(11-13)14-4-2-1-3-5-14/h1-9,13,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZVNLAOBSKKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. Inhibitors of HDACs can induce cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent .
-
Anti-inflammatory Effects :
- The compound has shown potential in modulating inflammatory pathways. Specifically, it may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and interferon regulatory factor 3 (IRF3), which are key players in inflammatory responses . This suggests its utility in treating inflammatory diseases.
- Neurological Disorders :
Molecular Biology Applications
- Signal Transduction Studies :
-
Drug Design and Development :
- Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties.
Case Study 1: HDAC Inhibition
A study demonstrated that a related compound showed significant HDAC inhibition, leading to reduced proliferation of cancer cell lines. This opens avenues for developing this compound as a novel anticancer drug .
Case Study 2: Inflammatory Response Modulation
In vitro experiments showed that the compound effectively reduced the expression of pro-inflammatory cytokines in macrophages, suggesting its potential application in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares the 4-fluorobenzenesulfonamide core with several analogs but differs in the amine-linked substituent. Key structural variations among similar compounds include:
Key Observations :
- The pyrrolidinone ring in the target compound introduces conformational rigidity compared to the flexible beta-amino ketone chain in ’s antidiabetic analogs.
- Piperidine-linked derivatives (e.g., ) prioritize lipophilic interactions (e.g., dihydrobenzofuran) for receptor binding, contrasting with the polar ketone in the target’s pyrrolidinone.
Key Observations :
- Piperidine-linked sulfonamides () achieve high yields (~90%) under mild conditions, suggesting scalability.
Key Observations :
- Piperidine-linked analogs () demonstrate the importance of lipophilic substituents for receptor binding, a design feature absent in the target.
Physicochemical Properties
Limited data are available, but molecular weights (MW) and solubility trends can be inferred:
*Estimated using fragment-based methods.
Biological Activity
4-Fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidinone Ring : This is achieved through the cyclization of itaconic acid, followed by oxidation reactions to create the 5-oxo structure.
- Introduction of the Phenyl Group : Utilizes Friedel-Crafts acylation where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
- Attachment of the Benzenesulfonamide Moiety : This is accomplished through nucleophilic substitution involving ethanesulfonyl chloride reacting with the pyrrolidinone derivative in the presence of a base.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives related to this compound. Notably, compounds featuring a similar pyrrolidine structure have shown promising results against cancer cell lines such as A549 (human lung adenocarcinoma). In vitro assays demonstrated that specific derivatives exhibit significant cytotoxicity with IC50 values indicating potent inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 | 10 | High selectivity towards cancer cells |
| Bis hydrazone derivative | A549 | 5 | Highest anticancer activity noted |
These findings suggest that structural modifications can enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant strains, including Staphylococcus aureus. The results indicate that certain derivatives possess selective antimicrobial effects, making them potential candidates for treating resistant infections:
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) | Result |
|---|---|---|---|
| Staphylococcus aureus | This compound | 8 µg/mL | Effective against MRSA |
| Klebsiella pneumoniae | Similar derivatives | 16 µg/mL | Moderate activity |
These results underline the importance of further exploring the structure–activity relationship (SAR) to optimize these compounds for clinical use .
Case Studies
- Case Study on Anticancer Effects : A study involving various pyrrolidine derivatives demonstrated that modifying substituents on the phenyl ring significantly impacted cytotoxicity against A549 cells. The most effective compounds were those with electron-withdrawing groups that enhanced interaction with cellular targets.
- Case Study on Antimicrobial Resistance : Research focused on the efficacy of these compounds against resistant strains showed that derivatives could inhibit biofilm formation in Staphylococcus aureus, suggesting a dual mechanism involving both growth inhibition and biofilm disruption.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via a multi-step process involving sulfonylation and amide coupling. Key steps include:
- Functionalization of the pyrrolidinone core with a benzenesulfonamide group using coupling agents like EDC/HOBt (common in sulfonamide synthesis).
- Fluorination at the para position of the benzene ring via electrophilic substitution or late-stage fluorination reagents (e.g., Selectfluor).
- Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. For example, anhydrous DMF or THF is recommended for moisture-sensitive steps .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and assess purity (e.g., absence of residual solvents).
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidinone ring and sulfonamide linkage. Software like APEX2 and SHELXTL can refine crystal structures .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] ion at m/z 373.0982 for CHFNOS) .
Advanced Research Questions
Q. How can computational modeling be integrated to predict reactivity and optimize synthesis?
- Approach :
- Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify rate-limiting steps.
- Tools like Gaussian or ORCA can predict electronic effects of the fluoro substituent on sulfonamide stability.
- ICReDD’s methodology combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in IC values may arise from differences in protein binding assays vs. cell-based models.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorine position, pyrrolidinone oxidation state) and correlate with activity trends.
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) and validate hypotheses .
Q. What experimental strategies can elucidate the stereochemical outcomes of derivatization at the pyrrolidinone ring?
- Strategies :
- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns and polarimetric detection.
- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-based) to control stereochemistry during ring functionalization.
- Crystallographic Analysis : Resolve absolute configuration using anomalous scattering data (e.g., Cu-Kα radiation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
